Lesinurad Impurity 9 (Lesinurad Impurity E)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lesinurad Impurity 9 (Lesinurad Impurity E), also known as Lesinurad Impurity 9 (Lesinurad Impurity E), is a useful research compound. Its molecular formula is C14H10BrN3O2S and its molecular weight is 364.22. The purity is usually > 95%.
BenchChem offers high-quality Lesinurad Impurity 9 (Lesinurad Impurity E) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lesinurad Impurity 9 (Lesinurad Impurity E) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Lesinurad Impurity 9, also known as “2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid”, primarily targets two proteins: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid in the kidneys .
Mode of Action
Lesinurad Impurity 9 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 9 increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad Impurity 9 also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad Impurity 9 affects the uric acid reabsorption pathway . This leads to an increase in the renal clearance and fractional excretion of uric acid . As a result, the serum uric acid concentration is reduced .
Pharmacokinetics
Lesinurad Impurity 9 is quickly and practically completely absorbed from the gut . The highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . This impacts the bioavailability of the compound .
Result of Action
The primary result of the action of Lesinurad Impurity 9 is the reduction of serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower blood levels .
Action Environment
The action, efficacy, and stability of Lesinurad Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. As such, Lesinurad Impurity 9 should be used with caution in patients taking moderate inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) and the therapeutic effect may be decreased in the presence of inducers of CYP2C9 (e.g., rifampin) .
Biochemical Analysis
Biochemical Properties
Lesinurad, the parent compound, is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This leads to increased uric acid excretion and thus lowers serum uric acid levels . It’s plausible that “Lesinurad Impurity 9” may interact with similar enzymes and proteins.
Cellular Effects
Lesinurad has been shown to have significant effects on renal function, particularly in the kidneys’ ability to excrete uric acid . It’s possible that “Lesinurad Impurity 9” may have similar effects on cellular processes.
Molecular Mechanism
Lesinurad, the parent compound, works by inhibiting the activity of URAT1 and OAT4 . This inhibition increases the excretion of uric acid, thus lowering serum uric acid levels .
Temporal Effects in Laboratory Settings
Lesinurad has been shown to have a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines reported in hyperuricemic mice .
Dosage Effects in Animal Models
Studies on Lesinurad have shown that it has a significant ameliorative hypouricemic impact in the treatment of hyperuricemia in mice at the biochemical, molecular and cellular levels .
Metabolic Pathways
Lesinurad is known to be involved in the metabolism of uric acid, specifically in the inhibition of uric acid reabsorption .
Transport and Distribution
Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are major transporters for uric acid .
Subcellular Localization
Lesinurad, the parent compound, is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane .
Properties
IUPAC Name |
2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTUXVMZGZEASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.